molecular formula C17H17NO3 B2565298 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1023537-77-0

1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2565298
CAS No.: 1023537-77-0
M. Wt: 283.327
InChI Key: MSCYZGVUTQJCIV-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzodioxole group attached to an indole core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Indole Core Formation: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reaction: The benzodioxole group is then coupled with the indole core using a palladium-catalyzed cross-coupling reaction.

    Methylation: The final step involves the methylation of the indole core to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzodioxole or indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A simpler compound with a benzodioxole group attached to an ethanol moiety.

    1-(2H-1,3-benzodioxol-5-yl)ethane-1-thiol: Contains a thiol group instead of an indole core.

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine: Features an amine group attached to the benzodioxole.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-2,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its complex structure, which combines a benzodioxole group with an indole core and multiple methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-10-5-14-13(15(19)6-10)7-11(2)18(14)12-3-4-16-17(8-12)21-9-20-16/h3-4,7-8,10H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCYZGVUTQJCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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